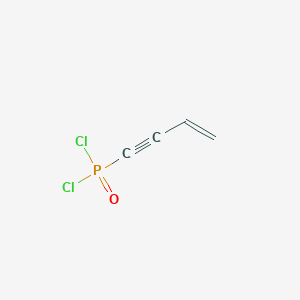
But-3-en-1-yn-1-ylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-en-1-yn-1-ylphosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both a phosphonic dichloride group and an alkyne group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of But-3-en-1-yn-1-ylphosphonic dichloride typically involves the reaction of an alkyne with a phosphonic dichloride precursor. One common method is the reaction of but-3-en-1-yne with phosphorus trichloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: But-3-en-1-yn-1-ylphosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions.
Major Products:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Phosphonic esters and amides.
Scientific Research Applications
But-3-en-1-yn-1-ylphosphonic dichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of But-3-en-1-yn-1-ylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of phosphonic esters and amides. The alkyne group can participate in cycloaddition reactions, adding to its versatility in chemical synthesis .
Comparison with Similar Compounds
But-3-yn-1-ylbenzene: Similar in structure but lacks the phosphonic dichloride group.
Phosphonic acid derivatives: Compounds with similar reactivity but different functional groups.
Phosphine oxides: Similar phosphorus-containing compounds with different oxidation states
Uniqueness: But-3-en-1-yn-1-ylphosphonic dichloride is unique due to the presence of both an alkyne and a phosphonic dichloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .
Properties
CAS No. |
4981-31-1 |
|---|---|
Molecular Formula |
C4H3Cl2OP |
Molecular Weight |
168.94 g/mol |
IUPAC Name |
4-dichlorophosphorylbut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl2OP/c1-2-3-4-8(5,6)7/h2H,1H2 |
InChI Key |
UPVIBYRDDJHCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
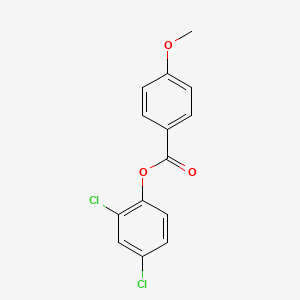
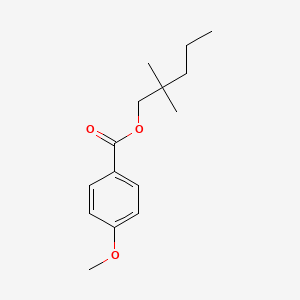

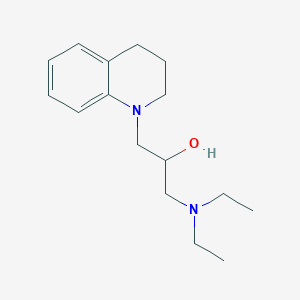
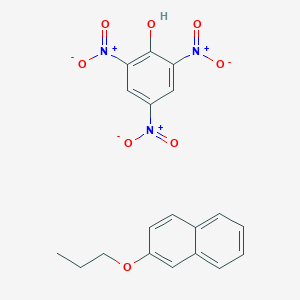
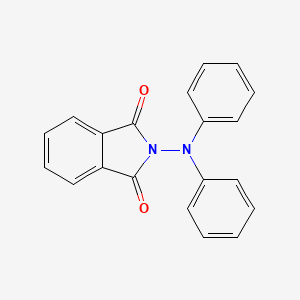
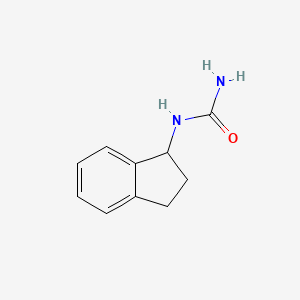
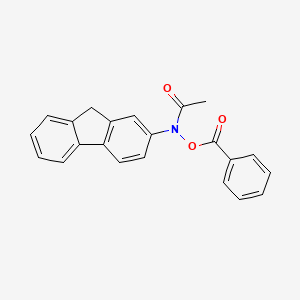
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

